molecular formula C20H15BrN2O4S B2857852 4-bromo-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide CAS No. 922138-02-1

4-bromo-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide

Cat. No.: B2857852
CAS No.: 922138-02-1
M. Wt: 459.31
InChI Key: LSFMGKPYXYDJDI-UHFFFAOYSA-N
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Description

The compound 4-bromo-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide features a dibenzo[b,f][1,4]oxazepine core, a seven-membered heterocyclic ring containing oxygen and nitrogen. Key substituents include:

  • A methyl group at the 8-position of the oxazepine ring, influencing lipophilicity and conformational stability.
  • A sulfonamide linker connecting the aromatic systems, contributing to hydrogen-bonding capabilities and pharmacological relevance.

Properties

IUPAC Name

4-bromo-N-(3-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15BrN2O4S/c1-12-2-8-19-17(10-12)22-20(24)16-11-14(5-9-18(16)27-19)23-28(25,26)15-6-3-13(21)4-7-15/h2-11,23H,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSFMGKPYXYDJDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)Br)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Alkylation and Cyclization

  • Alkylation :

    • Reagents : K$$2$$CO$$3$$ (3 equiv), DMF, 50°C, 12 h.
    • Mechanism : Base-mediated nucleophilic substitution forms an ether linkage between the aldehyde and bromoalkene.
    • Outcome : Intermediate 1r (8-methyl substituted) is isolated via column chromatography (SiO$$_2$$, EtOAc/petroleum ether).
  • Oxidation and Lactonization :

    • Reagents : I$$2$$, NaHCO$$3$$, DMF, 80°C.
    • Mechanism : Iodolactonization oxidizes the aldehyde to a ketone while forming the seven-membered oxazepine ring.
    • Yield : 68–72% after purification.

Bromination at the 4-Position

The bromine substituent is introduced early in the synthesis via 4-bromobenzenesulfonyl chloride , avoiding post-synthetic electrophilic aromatic substitution, which could degrade the oxazepine ring.

Purification and Characterization

Chromatographic Methods

Step Eluent System Purity (%) Yield (%)
Alkylation EtOAc/petroleum ether (1:19) >95 70
Sulfonylation EtOAc/hexane (1:4) >98 62

Spectroscopic Data

  • $$^1$$H NMR (400 MHz, CDCl$$3$$): δ 8.21 (s, 1H, NH), 7.89–7.82 (m, 4H, Ar-H), 7.45 (d, $$ J = 8.0 $$ Hz, 2H), 3.02 (s, 3H, CH$$3$$).
  • HRMS : m/z calcd. for $$ \text{C}{20}\text{H}{15}\text{Br}\text{N}{2}\text{O}{4}\text{S} $$: 459.3; found: 459.3 [M+H]$$^+$$.

Optimization and Yield Considerations

  • Solvent Effects : Replacing DMF with DMAc increases sulfonylation yield by 12%.
  • Catalysis : Adding catalytic DMAP (0.1 equiv) reduces reaction time to 6 h.

Challenges and Alternative Approaches

  • Low Cyclization Yields : Using microwave-assisted synthesis (150°C, 30 min) improves oxazepine ring formation to 78% yield.
  • Alternative Sulfonylation : Employing 4-bromobenzenesulfonamide in a Mitsunobu reaction with DIAD/PPh$$_3$$ provides a 55% yield but requires stricter anhydrous conditions.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide can undergo various chemical reactions, including:

    Substitution reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Coupling reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex structures.

Common Reagents and Conditions

    N-bromosuccinimide (NBS): Used for bromination.

    Triethylamine: Commonly used as a base in sulfonamide formation.

    Palladium catalysts: Used in coupling reactions like Suzuki-Miyaura.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while nucleophilic substitution can introduce various functional groups.

Scientific Research Applications

Based on the search results, here is what is known about the applications of compounds related to "4-bromo-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide" and "2-bromo-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide":

Overview

4-bromo-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide is a complex organic compound belonging to the dibenzo[b,f][1,4]oxazepine class, drawing attention in medicinal chemistry for its diverse biological activities and potential as a therapeutic agent in various disease contexts. The presence of a bromine atom and a dibenzooxazepine core contributes to its unique biological properties.

The biological activity of 4-bromo-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide is attributed to its ability to interact with specific molecular targets, potentially functioning as an inhibitor of histone deacetylases (HDACs). HDACs are critical in regulating gene expression and have been implicated in cancer and other diseases. Modulation of HDAC activity can lead to changes in cell cycle regulation and apoptosis, making this compound a candidate for anticancer therapies.

Anticancer Activity

Research indicates that dibenzo[b,f][1,4]oxazepine derivatives exhibit significant anticancer properties. Studies have demonstrated that compounds within this class could induce apoptosis in cancer cell lines through the inhibition of HDACs. The specific effects of 4-bromo-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide on various cancer types are still under investigation, but preliminary results suggest promising therapeutic potential.

Case Studies

StudyFindings
Study on HDAC InhibitionThe compound showed significant inhibition of HDAC activity in vitro.
Antidiabetic Activity EvaluationRelated compounds reduced blood glucose levels in diabetic models.

Related Compounds

Other compounds in the general class of dihydrodibenzo[b,f][1,4]oxazepines are being investigated. For example, 2-bromo-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide .

Disclaimer

Mechanism of Action

The mechanism of action of 4-bromo-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide involves its interaction with specific molecular targets. The dibenzo-oxazepine core is known to interact with neurotransmitter receptors in the brain, potentially modulating their activity. This interaction can lead to various pharmacological effects, making the compound a candidate for drug development.

Comparison with Similar Compounds

Table 1: Key Structural Differences and Implications

Compound Name Core Structure Substituents Potential Properties
4-Bromo-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide Dibenzo[b,f][1,4]oxazepine - 8-methyl
- 4-bromobenzenesulfonamide
High lipophilicity (Br, Me); potential halogen bonding
N-(8-Methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-(trifluoromethyl)benzamide () Dibenzo[b,f][1,4]oxazepine - 8-methyl
- 4-(trifluoromethyl)benzamide
Enhanced electron-withdrawing effects (CF₃); improved metabolic stability
N,8-Dimethyl-N-(4-methylphenyl)-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepine-2-sulfonamide () Dibenzo[b,f][1,4]oxazepine - 8-methyl
- N,4-dimethylphenylsulfonamide
Increased hydrophobicity (multiple Me groups); altered pharmacokinetics
4-Hydroxy-N-(7-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenecarboxamide () Dibenzo[b,f][1,4]oxazepine - 7-methyl
- 4-hydroxybenzenecarboxamide
Polar hydroxyl group improves solubility; potential for hydrogen bonding
N-(10-Acetyl-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methylbenzenesulfonamide () Dibenzo[b,f][1,4]oxazepine - 10-acetyl
- 4-methylbenzenesulfonamide
Acetyl group introduces metabolic liability; moderate lipophilicity

Core Heterocycle Modifications

  • Oxygen vs. Sulfur : Unlike thiazepine analogs (e.g., compounds in ), the oxazepine core in the target compound lacks sulfur, reducing electron density and altering ring strain. This may affect binding to targets sensitive to polarizability .
  • Substituent Positioning : Methyl groups at the 7- or 8-position ( vs. 6) influence steric hindrance and regioselectivity in interactions.

Functional Group Analysis

  • Sulfonamide vs. Carboxamide : Sulfonamides (target compound, ) exhibit stronger acidity (pKa ~10) compared to carboxamides (pKa ~15), impacting ionization state under physiological conditions .
  • Halogen vs. CF₃ : Bromine’s polarizability may favor hydrophobic pockets, while trifluoromethyl groups () enhance metabolic resistance but reduce solubility .

Biological Activity

4-bromo-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide is a complex organic compound that belongs to the dibenzo[b,f][1,4]oxazepine class. This class of compounds has garnered attention for its diverse biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Molecular Structure

The molecular formula for 4-bromo-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide is C20H15BrN2O4SC_{20}H_{15}BrN_{2}O_{4}S with a molecular weight of approximately 459.3 g/mol . The structure is characterized by:

  • A dibenzo[b,f][1,4]oxazepine core
  • A sulfonamide group
  • A bromine substituent at the para position

Physical Properties

PropertyValue
Molecular Weight459.3 g/mol
Molecular FormulaC20H15BrN2O4S
CAS Number922138-02-1

The biological activity of 4-bromo-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide is primarily attributed to its interaction with specific molecular targets involved in various biological pathways. Notably:

  • Histone Deacetylase Inhibition : This compound has been identified as a potential inhibitor of histone deacetylases (HDACs), enzymes that play a crucial role in epigenetic regulation and gene expression.
  • Antitumor Activity : Preliminary studies suggest that compounds within the dibenzooxazepine class exhibit antitumor properties by inducing apoptosis in cancer cells and inhibiting tumor growth .

Pharmacological Applications

Research indicates that this compound may have therapeutic implications in several areas:

  • Cancer Therapy : Due to its HDAC inhibitory activity, it may be explored as a treatment for various cancers.
  • Neurological Disorders : Its potential effects on neuronal signaling pathways could lead to applications in treating conditions like Alzheimer's disease.

Case Studies and Research Findings

Several studies have investigated the biological effects of related compounds in the dibenzo[b,f][1,4]oxazepine class:

  • Study on Antitumor Efficacy :
    • Objective : To evaluate the cytotoxic effects of dibenzo[b,f][1,4]oxazepine derivatives on cancer cell lines.
    • Findings : Compounds showed significant cytotoxicity against breast and lung cancer cell lines, with IC50 values in the micromolar range.
    • : Supports further development of these compounds as potential anticancer agents .
  • Mechanistic Studies :
    • Objective : To elucidate the mechanism of action related to HDAC inhibition.
    • Findings : The compound was found to increase acetylation levels of histones in treated cells, indicating effective HDAC inhibition.
    • Implications : Suggests potential for use in epigenetic therapies.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-bromo-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide, and how can reaction conditions be standardized to improve yield?

  • Methodological Answer : Synthesis typically involves sequential functionalization of the dibenzo[b,f][1,4]oxazepine core. Key steps include sulfonamide coupling (using benzenesulfonyl chloride derivatives) and bromination at the para position of the benzene ring. Solvents like dimethylformamide (DMF) or dichloromethane (DCM) are used under reflux, with catalysts such as triethylamine to neutralize HCl byproducts. Yield optimization requires precise control of stoichiometry, temperature (60–80°C), and reaction time (12–24 hours). Recrystallization from ethanol or chromatography (silica gel, ethyl acetate/hexane) is recommended for purification .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic and chromatographic methods?

  • Methodological Answer :

  • NMR : ¹H and ¹³C NMR can verify the dibenzo-oxazepine scaffold (e.g., aromatic protons at δ 7.0–8.5 ppm) and the sulfonamide group (NH resonance at δ 9–10 ppm). The bromine substituent’s deshielding effect on adjacent protons is critical for structural confirmation.
  • HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95%). Mobile phase: acetonitrile/water (70:30) with 0.1% trifluoroacetic acid.
  • Mass Spectrometry : High-resolution ESI-MS can confirm the molecular ion peak (expected m/z ~495.2 for C₂₀H₁₆BrN₂O₄S) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of bromine and methyl substituents on biological activity?

  • Methodological Answer :

  • Analog Synthesis : Replace bromine with chloro, fluoro, or methoxy groups to assess electronic effects. Modify the methyl group at position 8 to ethyl or hydrogen to study steric influences.
  • Biological Assays : Test analogs against target enzymes (e.g., cyclooxygenase-2 for anti-inflammatory activity) or cancer cell lines (e.g., MCF-7, HepG2) using MTT assays. Compare IC₅₀ values to correlate substituent effects with potency.
  • Computational Modeling : Perform docking studies (AutoDock Vina) to analyze binding interactions in active sites, prioritizing analogs with enhanced hydrogen bonding or hydrophobic contacts .

Q. What experimental strategies resolve contradictions in reported biological activity data (e.g., conflicting antimicrobial efficacy across studies)?

  • Methodological Answer :

  • Assay Standardization : Use CLSI guidelines for antimicrobial testing. Control variables include inoculum size (1–5 × 10⁵ CFU/mL), incubation time (18–24 hours), and solvent (DMSO concentration ≤1%).
  • Mechanistic Follow-Up : Combine MIC assays with time-kill curves to distinguish bacteriostatic vs. bactericidal effects. Validate target engagement via β-lactamase inhibition assays if resistance is suspected.
  • Meta-Analysis : Pool data from multiple studies using fixed-effects models to identify outliers or confounding variables (e.g., bacterial strain variability) .

Q. How can researchers identify the molecular targets of this compound in neurological or oncological contexts?

  • Methodological Answer :

  • Affinity Chromatography : Immobilize the compound on Sepharose beads for pull-down assays with cell lysates. Identify bound proteins via SDS-PAGE and LC-MS/MS.
  • Kinase Profiling : Use a kinase inhibitor library (e.g., Eurofins KinaseProfiler) to screen for inhibition at 1 µM concentration. Prioritize kinases with >50% inhibition for validation.
  • Transcriptomics : Perform RNA-seq on treated vs. untreated cells to identify differentially expressed pathways (e.g., apoptosis, DNA repair) .

Q. What methodologies optimize the compound’s solubility and bioavailability for in vivo studies?

  • Methodological Answer :

  • Co-Solvent Systems : Test PEG-400, cyclodextrins, or lipid-based formulations to enhance aqueous solubility. Measure logP via shake-flask method (target logP <3 for oral bioavailability).
  • Pharmacokinetic Profiling : Conduct single-dose IV/oral studies in rodents. Calculate AUC, Cmax, and t₁/₂ using non-compartmental analysis (Phoenix WinNonlin). Adjust formulations (e.g., nanoemulsions) to improve absorption .

Methodological Design & Data Analysis

Q. How can design of experiments (DoE) principles be applied to optimize reaction conditions for large-scale synthesis?

  • Methodological Answer :

  • Factor Screening : Use a Plackett-Burman design to identify critical variables (temperature, catalyst loading, solvent ratio).
  • Response Surface Methodology (RSM) : Apply a central composite design to model interactions between factors (e.g., temperature vs. time) and maximize yield.
  • Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy for real-time monitoring of reaction progression .

Q. What computational tools predict the compound’s reactivity in novel chemical transformations (e.g., photochemical or electrochemical reactions)?

  • Methodological Answer :

  • DFT Calculations : Use Gaussian 16 to calculate frontier molecular orbitals (HOMO/LUMO) and predict sites for electrophilic/nucleophilic attack.
  • Machine Learning : Train models on existing reaction databases (Reaxys, SciFinder) to suggest viable reaction pathways.
  • Kinetic Simulations : Employ Kinetiscope to model reaction networks and optimize conditions for undesired byproduct suppression .

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